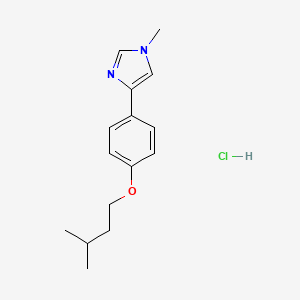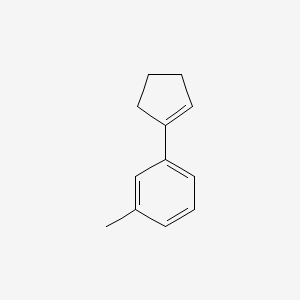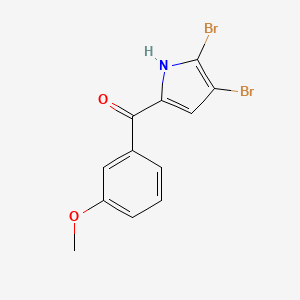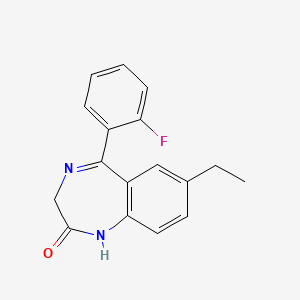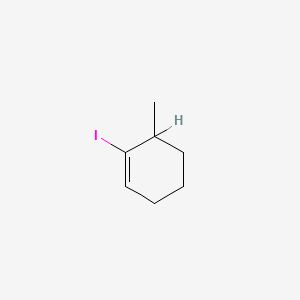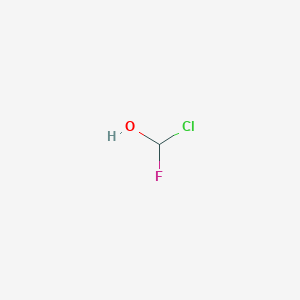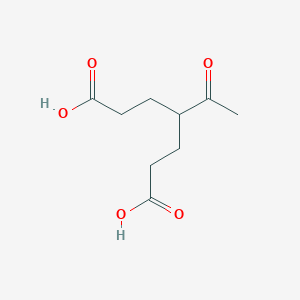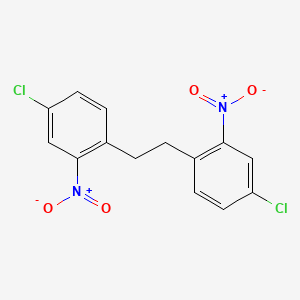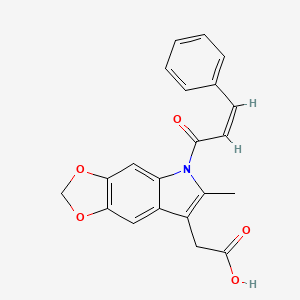![molecular formula C23H20N4O6 B14664396 (3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone CAS No. 50546-29-7](/img/structure/B14664396.png)
(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is a complex organic compound that features a combination of aromatic rings and an oxadiazinan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone typically involves multiple steps One common method starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions This is followed by the formation of the oxadiazinan ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation might produce various oxidized derivatives.
科学的研究の応用
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism by which (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone exerts its effects would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction mechanisms or metabolic pathways.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
特性
CAS番号 |
50546-29-7 |
|---|---|
分子式 |
C23H20N4O6 |
分子量 |
448.4 g/mol |
IUPAC名 |
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone |
InChI |
InChI=1S/C23H20N4O6/c1-16-7-9-19(10-8-16)25-22(17-5-3-2-4-6-17)24(11-12-33-25)23(28)18-13-20(26(29)30)15-21(14-18)27(31)32/h2-10,13-15,22H,11-12H2,1H3 |
InChIキー |
RUZRMCNJBXYCKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


